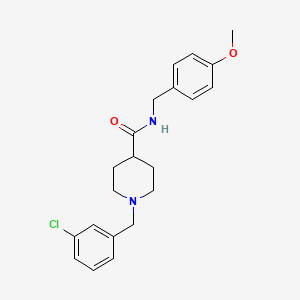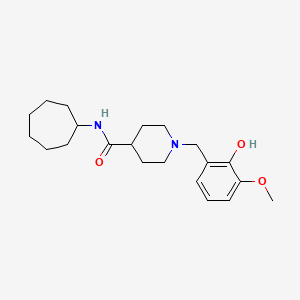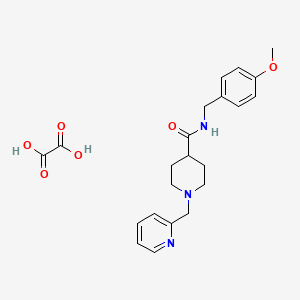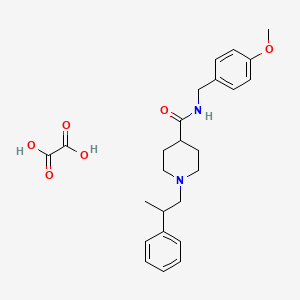
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
Descripción general
Descripción
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorobenzyl group and a 4-methoxybenzyl group
Métodos De Preparación
The synthesis of 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chlorobenzyl and 4-methoxybenzyl groups is usually carried out through nucleophilic substitution reactions. Common reagents include alkyl halides and suitable nucleophiles.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological pathways and interactions, often as a ligand or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors or ion channels.
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Signaling Pathways: Modulation of intracellular signaling cascades, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxylate: Differing by the presence of an ester group instead of an amide.
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxylic acid: Featuring a carboxylic acid group instead of a carboxamide.
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-amine: Containing an amine group in place of the carboxamide.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-7-5-16(6-8-20)14-23-21(25)18-9-11-24(12-10-18)15-17-3-2-4-19(22)13-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCKXPXLKASNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949612.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949633.png)
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949634.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
![N-(furan-2-ylmethyl)-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B3949643.png)
![1-[(4-ethoxyphenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949657.png)
![1-[3-(benzyloxy)benzyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3949667.png)
![N-[(4-methoxyphenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949672.png)


![1-[(4-ethylphenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949689.png)
![1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid](/img/structure/B3949696.png)
